molecular formula C17H22N2O2 B2825851 N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide CAS No. 1252119-00-8

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide

Cat. No. B2825851
CAS RN: 1252119-00-8
M. Wt: 286.375
InChI Key: GHXQLHQZZCOGJD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has also been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has been shown to have significant biochemical and physiological effects on cancer cells. It inhibits the growth and proliferation of cancer cells by downregulating ribosomal RNA synthesis and inducing DNA damage. N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has also been shown to activate the p53 pathway, leading to apoptosis in cancer cells. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has been found to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide is its selectivity for cancer cells, which makes it a promising therapeutic agent for cancer treatment. N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has also been found to have minimal effects on normal cells, reducing the risk of side effects. However, N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide is not yet approved for clinical use, and more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide. One area of research is to further investigate its mechanism of action and potential therapeutic applications in cancer treatment. Another area of research is to develop new analogs of N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide with improved efficacy and selectivity for cancer cells. Finally, more studies are needed to determine the safety and efficacy of N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide in humans, and to develop new strategies for its clinical use.

Synthesis Methods

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide can be synthesized through a multistep process. The first step involves the reaction of 2-methylphenol with 1-chloro-2-methylpropane in the presence of potassium carbonate to produce 2-methylphenoxy-2-methylpropane. The second step involves the reaction of 2-methylphenoxy-2-methylpropane with 1-cyanocyclobutane in the presence of sodium hydride to produce N-(1-cyanocyclobutyl)-2-methylphenoxy-2-methylpropanamide. Finally, N-(1-cyanocyclobutyl)-2-methylphenoxy-2-methylpropanamide is reacted with methyl magnesium bromide to produce N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide.

Scientific Research Applications

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I transcription, a process that is essential for the growth and proliferation of cancer cells. N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide has been found to be effective in treating a variety of cancers, including breast cancer, ovarian cancer, and hematological malignancies.

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-14-7-3-4-8-15(14)21-12-5-9-16(20)19(2)17(13-18)10-6-11-17/h3-4,7-8H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXQLHQZZCOGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-4-(2-methylphenoxy)butanamide

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